molecular formula C20H16N4O5 B2808498 N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899990-83-1

N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2808498
CAS RN: 899990-83-1
M. Wt: 392.371
InChI Key: XTGYOQLLFWMYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'NAPA' and belongs to the class of pyridazine derivatives.

Scientific Research Applications

Synthesis and Structural Analysis

  • N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide and related compounds are synthesized for various applications, often through complex reactions involving multiple steps. For instance, improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide were studied, highlighting advancements in reduction, acetylation, and ethylation techniques, indicating the complexity and the continuous improvement in synthesis methodologies for such compounds (Fenga, 2007).

  • Structural and spectroscopic analysis is crucial for understanding the properties and potential applications of these compounds. For instance, the synthesis and characterization of N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involved spectroscopic methods like FT-IR, NMR, and LCMS, indicating the importance of detailed structural analysis in the development of these compounds (Salian, Narayana, & Sarojini, 2017).

Chemical Properties and Interactions

  • The chemical properties, such as hydrogen bonding capabilities of derivatives of acetamide, are extensively studied. For instance, a computational study on hydrogen bond properties of the peptide group in four derivatives of acetamide was conducted to understand the strength and behavior of hydrogen bonding in different structures, shedding light on the intricate molecular interactions these compounds can engage in (Mirzaei, Samadi, & Hadipour, 2010).

  • The study of solvatochromism of heteroaromatic compounds, including N-(4-Methyl-2-nitrophenyl)acetamide, reveals the complex interaction between these molecules and solvents, particularly the effect of bifurcate hydrogen bonding on their behavior in different media, indicating the sensitivity of these compounds to their environment and their potential application in fields where such interactions are crucial (Krivoruchka et al., 2004).

Antimicrobial and Antitumor Applications

  • Some derivatives are explored for their antimicrobial properties. For instance, chalcones-bearing 1,3,4-oxadiazole derivatives were synthesized as novel antimicrobial agents against multidrug-resistant bacteria and fungi, indicating the potential therapeutic applications of these compounds in combating infections (Joshi & Parikh, 2013).

  • The anticancer potential of some acetamide derivatives is also a subject of study. For example, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their antitumor activity, revealing the potential use of these compounds in cancer therapy (Yurttaş et al., 2015).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c1-13(25)14-5-7-16(8-6-14)21-19(26)12-23-20(27)10-9-18(22-23)15-3-2-4-17(11-15)24(28)29/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGYOQLLFWMYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.